

Spectroscopic and Synthetic Profile of Bis(4-hydroxybutyl) terephthalate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(4-hydroxybutyl) terephthalate*

Cat. No.: *B048844*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for **Bis(4-hydroxybutyl) terephthalate** (BHBT), a key monomer in the production of poly(butylene terephthalate) (PBT) and other polyesters. Due to the limited availability of experimentally verified spectra in publicly accessible literature, this guide combines reported data with predicted values and analytical information from closely related compounds to offer a valuable resource for researchers in polymer chemistry and material science.

Chemical Structure and Properties

Bis(4-hydroxybutyl) terephthalate is a diester of terephthalic acid and 1,4-butanediol. Its chemical structure features a central aromatic ring and two terminal hydroxyl groups, making it a versatile building block for polymerization.

Property	Value
Molecular Formula	C ₁₆ H ₂₂ O ₆
Molecular Weight	310.34 g/mol [1]
CAS Number	23358-95-4
IUPAC Name	bis(4-hydroxybutyl) benzene-1,4-dicarboxylate [2]

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for **Bis(4-hydroxybutyl) terephthalate**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Predicted data based on analogous compounds.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.10	s	4H	Ar-H
~4.35	t	4H	-COO-CH ₂ -
~3.65	t	4H	-CH ₂ -OH
~1.75	m	8H	-CH ₂ -CH ₂ -CH ₂ -CH ₂ -

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Estimated chemical shifts based on the analysis of related terephthalate esters.

Chemical Shift (δ) ppm	Assignment
~166	C=O (ester)
~134	Ar-C (quaternary)
~129	Ar-CH
~65	-COO-CH ₂ -
~62	-CH ₂ -OH
~25	-CH ₂ -CH ₂ -CH ₂ -CH ₂ -

IR (Infrared) Spectroscopy Data

The following data is based on a reported FTIR spectrum of BHBT produced from the glycolysis of PET wastes.[3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (hydroxyl)
~2940, ~2870	Medium	C-H stretch (aliphatic)
~1715	Strong	C=O stretch (ester)
~1270	Strong	C-O stretch (ester)
~1100	Strong	C-O stretch (hydroxyl)
~725	Strong	Aromatic C-H bend

MS (Mass Spectrometry) Data

Predicted fragmentation patterns based on the structure of BHBT.

m/z	Interpretation
310	[M] ⁺ (Molecular Ion)
223	[M - C ₄ H ₉ O ₂] ⁺
166	[HOOC-C ₆ H ₄ -COOH] ⁺
149	[C ₆ H ₄ (CO) ₂ O] ⁺
73	[C ₄ H ₉ O] ⁺

Experimental Protocols

Synthesis of Bis(4-hydroxybutyl) terephthalate

A common method for the synthesis of **Bis(4-hydroxybutyl) terephthalate** is through the direct esterification of terephthalic acid with 1,4-butanediol.

Procedure:

- An autoclave equipped with a stirrer and a distillation outlet is charged with terephthalic acid (1.00 mole) and 1,4-butanediol (2.00 moles).
- A catalytic amount of a suitable catalyst, such as lithium acetate, is added to the mixture.
- The autoclave is purged with nitrogen and pressurized to approximately 3 kg/cm².
- The reaction mixture is heated to 260 °C and maintained for 3 hours. During this time, water is removed by distillation.
- After the reaction is complete, the product, **Bis(4-hydroxybutyl) terephthalate**, is obtained.

General Protocol for NMR Spectroscopic Analysis

While a specific protocol for BHBT is not available, the following general procedure is applicable for terephthalate esters.

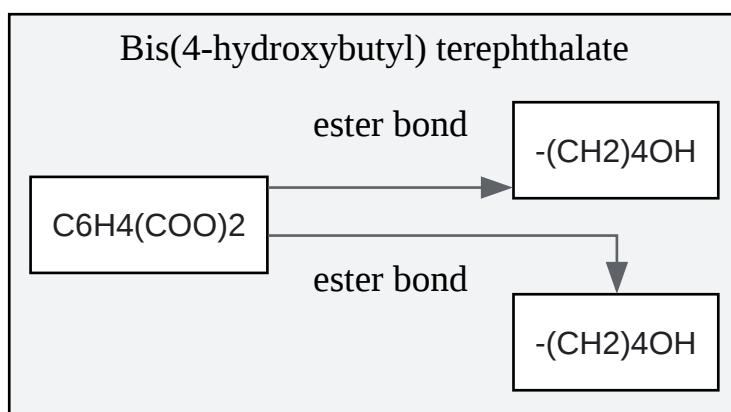
Procedure:

- Dissolve a small amount of the purified **Bis(4-hydroxybutyl) terephthalate** sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Process the spectra using appropriate software to perform phase and baseline corrections.
- Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to the solvent peak or an internal standard (e.g., TMS).

General Protocol for IR Spectroscopic Analysis

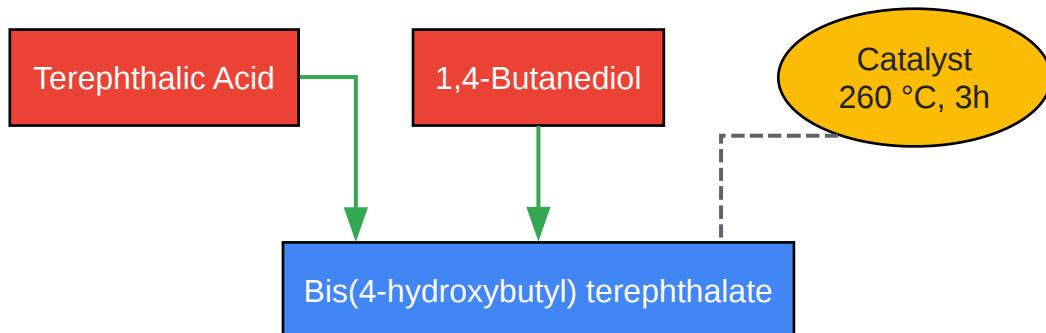
Procedure:

- Ensure the sample of **Bis(4-hydroxybutyl) terephthalate** is dry.
- For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

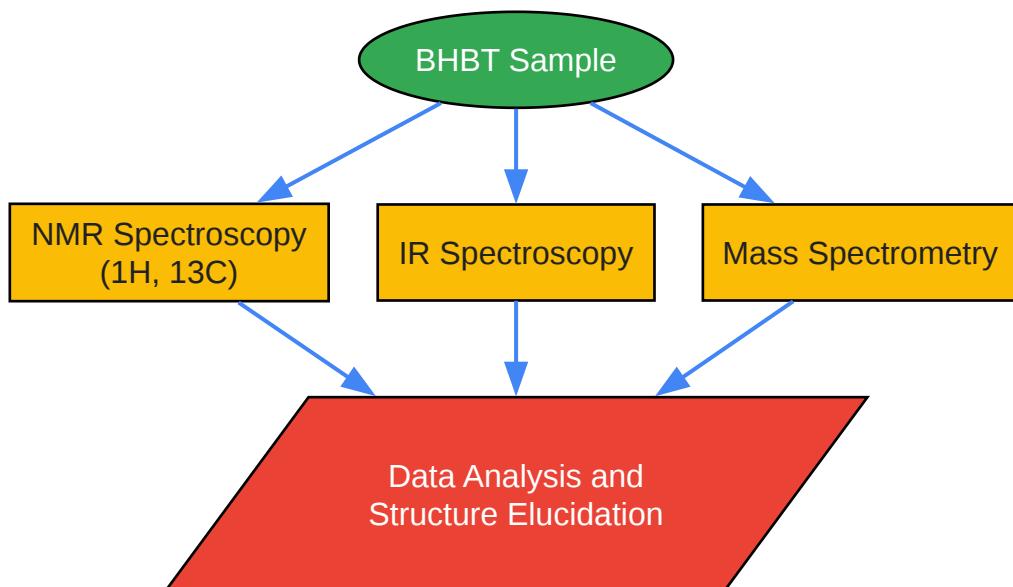

- KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
- ATR: Place a small amount of the sample directly onto the ATR crystal.
- Record the infrared spectrum over the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

General Protocol for Mass Spectrometric Analysis

Procedure:


- Dissolve the **Bis(4-hydroxybutyl) terephthalate** sample in a suitable volatile solvent.
- Introduce the sample into the mass spectrometer. Depending on the instrument, techniques such as Electron Impact (EI) or Electrospray Ionization (ESI) can be used.
- Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.
- Analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations


[Click to download full resolution via product page](#)

Caption: Chemical Structure of **Bis(4-hydroxybutyl) terephthalate**.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Bis(4-hydroxybutyl) terephthalate**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Bis(hydroxybutyl) terephthalate | C16H22O6 | CID 11001391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Bis(4-hydroxybutyl) terephthalate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048844#spectroscopic-data-nmr-ir-ms-of-bis-4-hydroxybutyl-terephthalate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com